3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrole core substituted with a variety of functional groups, including a hydroxy group, a furan ring, a morpholinoethyl group, and a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrrole core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the furan ring: This step might involve a Friedel-Crafts acylation reaction to attach the furan ring to the pyrrole core.
Addition of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.
Attachment of the trimethoxyphenyl group: This step may involve a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-piperidinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
- 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrol-2(5H)-one
Uniqueness
The unique combination of functional groups in 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O8/c1-15-5-6-17(35-15)22(28)20-21(16-13-18(31-2)24(33-4)19(14-16)32-3)27(25(30)23(20)29)8-7-26-9-11-34-12-10-26/h5-6,13-14,21,29H,7-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRPHBKPKKFCDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCN4CCOCC4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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